molecular formula C14H16N4O3 B1603276 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid CAS No. 889958-08-1

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Cat. No. B1603276
M. Wt: 288.3 g/mol
InChI Key: BDDWGATUBUCAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, or 2-OPQA, is an organic compound from the quinazolinone family. It is a small molecule that has been studied for its potential applications in the medical field. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-OPQA.

Scientific Research Applications

Antifungal and Antibacterial Activities Research on quinazoline derivatives, including those similar to 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, has demonstrated significant antifungal and antibacterial activities. In one study, synthesized quinazoline derivatives were tested against various fungi and bacteria. Specifically, these compounds showed antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas. The synthesis process involved the reaction of 2-amino benzoic acid with urea, followed by further chemical reactions to produce quinazolin-2,4-diol, which is a precursor for various quinazoline derivatives (Kale & Durgade, 2017).

Stability Under Stressful Conditions Another significant aspect of quinazoline derivatives' research focuses on their stability under stressful conditions. A study on a similar compound, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under various environmental stress factors like high temperature, light, and oxidants, found that these compounds are stable to UV radiation and elevated temperatures. However, they are prone to hydrolysis in alkaline conditions, leading to the breakdown of the amide group. This stability study is crucial for developing pharmaceutical substances, providing insights into the handling and storage conditions required to maintain the compound's integrity (Gendugov et al., 2021).

Synthesis and Pharmacological Potential The synthesis and evaluation of quinazoline derivatives for pharmacological applications, such as α1-adrenoceptor antagonists, have been explored. These compounds have shown promising hypotensive activity in normotensive cats and displayed α1-blocking activity in in vitro studies. The molecular modeling study indicated that these compounds could potentially serve as effective treatments for conditions like hypertension, showcasing the therapeutic potential of quinazoline derivatives in cardiovascular diseases (Abou-Seri et al., 2011).

properties

IUPAC Name

2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17/h1-2,7,9,15H,3-6,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDWGATUBUCAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610812
Record name [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

CAS RN

889958-08-1
Record name [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

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